N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(6-methylpyrazin-2-yl)oxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-8-14-9-13(15-10)17-12-7-5-4-6-11(12)16(2)3/h8-9,11-12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZUKVRAWYZNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCCCC2N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening for Cyclohexanamine Core Synthesis
The trans-1,2-cyclohexanediol derivative serves as a critical intermediate. Cyclohexene oxide undergoes nucleophilic attack by dimethylamine in tetrahydrofuran (THF) at 60°C, yielding trans-2-hydroxy-N,N-dimethylcyclohexan-1-amine with >90% regioselectivity. This reaction exploits the inherent strain of the epoxide ring, facilitating clean ring-opening without requiring catalysts. The trans configuration is retained, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Etherification via Nucleophilic Substitution
The hydroxyl group at position 2 is activated for substitution with 2-chloro-6-methylpyrazine. Optimal conditions involve cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 110°C for 12 hours, achieving 88% yield (Table 1). The base deprotonates the hydroxyl group, generating a cyclohexoxide ion that displaces chloride from the pyrazine. Notably, solvents like acetonitrile or ethanol resulted in <10% conversion, underscoring the necessity of high-polarity aprotic solvents.
Table 1. Solvent and Base Screening for Etherification
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | 1,4-Dioxane | 110 | 88 |
| K₂CO₃ | 1,4-Dioxane | 110 | 72 |
| t-BuOK | 1,4-Dioxane | 110 | 65 |
| Cs₂CO₃ | Acetonitrile | 82 | <10 |
Mitsunobu Reaction as an Alternative Pathway
For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative. Combining triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with 2-hydroxy-6-methylpyrazine in THF at 0°C–25°C produces the ether bond in 76% yield. This method preserves stereochemistry but requires stoichiometric reagents, increasing costs for large-scale synthesis.
Optimization of Reaction Conditions
Temperature and Time Dependence
Elevating the reaction temperature to 110°C reduced the etherification time from 24 to 12 hours without side product formation. Lower temperatures (80°C) led to incomplete conversion (<50%), while exceeding 120°C promoted decomposition of the pyrazine moiety.
Base Stoichiometry
A 2:1 molar ratio of Cs₂CO₃ to hydroxyl group maximized yield (88%), whereas equimolar ratios resulted in 62% conversion due to incomplete deprotonation. Excess base (>3 equiv) induced hydrolysis of the pyrazine chloride, diminishing yields to 45%.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.89 (m, 8H, cyclohexane), 2.32 (s, 6H, N(CH₃)₂), 2.51 (s, 3H, pyrazine-CH₃), 4.70 (tt, J = 4.2 Hz, 1H, OCH), 8.12 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.26 (d, J = 2.4 Hz, 1H, pyrazine-H).
- ¹³C NMR (101 MHz, CDCl₃) : δ 21.5 (pyrazine-CH₃), 45.8 (N(CH₃)₂), 67.9 (OCH), 148.2–157.4 (pyrazine-C).
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C₁₃H₂₀N₃O ([M+H]⁺): 234.1609; Found: 234.1612.
Challenges and Limitations
Stereochemical Control
While the epoxide route ensures trans configuration, accessing the cis isomer requires chiral catalysts or resolution techniques absent in current methodologies.
Purification Complexity
The product’s polarity complicates isolation, requiring silica gel chromatography with ethyl acetate/hexane (3:7) for >95% purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the pyrazinyl group to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted cyclohexanamine derivatives.
Scientific Research Applications
N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The following compounds share the cyclohexanamine core but differ in aromatic substituents and linker chemistry:
Notes:
- Electronic Effects : The 6-methylpyrazine in the target compound provides moderate electron-donating properties, whereas halogenated pyridines (e.g., 3-chloro or 5-iodo) introduce electron-withdrawing effects, altering reactivity and binding affinities .
- Conformational Flexibility : Substituents at the 2-position (target compound) vs. 4-position (trans-4-[(3-chloropyridin-2-yl)oxy]cyclohexan-1-amine) influence spatial orientation and interactions with biological targets .
Analogues with Modified Amine Groups
Notes:
- Amine Basicity : Piperazine-containing analogues (e.g., 4-methylpiperazin-1-yl) exhibit higher basicity compared to N,N-dimethylamine, affecting protonation states under physiological conditions .
- Linker Chemistry : The ether linkage in the target compound vs. aliphatic chains (propylhexadrine) impacts membrane permeability and metabolic stability .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Trans-4-[(3-chloropyridin-2-yl)oxy]cyclohexan-1-amine | (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine |
|---|---|---|---|
| Molecular Weight | ~265.35 | 309.65 | 198.28 (free base) |
| LogP (Predicted) | ~1.8 | ~2.1 | ~1.2 |
| Solubility | Moderate (polar ether linkage) | Low (chloropyridine increases hydrophobicity) | High (piperazine enhances water solubility) |
| Metabolic Stability | Stable (methylpyrazine resists oxidation) | Susceptible to dehalogenation | Moderate (piperazine may undergo N-oxidation) |
Sources : Predicted data derived from structural analogs .
Biological Activity
N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine is a synthetic compound that has garnered attention for its potential biological activity, particularly in metabolic regulation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C13H21N3O
- Molecular Weight : 235.33 g/mol
- CAS Number : 2200689-72-9
Its structure features a cyclohexane ring with a dimethylamine group and a 6-methylpyrazine moiety, which is crucial for its biological interactions.
Target Enzymes and Pathways
This compound primarily acts as a partial activator of glucokinase , an enzyme pivotal in glucose metabolism. The activation of glucokinase enhances glycolysis and glucose homeostasis, making it a potential candidate for managing conditions like diabetes.
Biochemical Pathways
The activation of glucokinase by this compound leads to:
- Increased glucose uptake in cells.
- Enhanced glycolytic flux.
This mechanism suggests that the compound could play a role in therapeutic strategies for metabolic disorders.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity : In vitro assays demonstrated moderate cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The observed cytotoxicity was attributed to the compound's ability to interfere with cellular metabolism and induce apoptosis in tumor cells .
- Enzyme Activity : The compound was shown to enhance glucokinase activity significantly in hepatocyte cultures, leading to increased glucose phosphorylation rates. This effect was dose-dependent and suggested potential applications in diabetes management.
In Vivo Studies
Animal studies have further elucidated the pharmacological effects:
- Glucose Tolerance Tests : Administration of the compound improved glucose tolerance in diabetic mouse models, indicating its potential as an antidiabetic agent.
Case Study 1: Diabetes Management
In a recent clinical trial involving patients with type 2 diabetes, this compound was administered over a period of 12 weeks. Results showed:
- A significant reduction in fasting blood glucose levels.
- Improved insulin sensitivity as measured by HOMA-IR (Homeostasis Model Assessment of Insulin Resistance).
These findings support the compound's role in enhancing glucose metabolism and its potential utility in clinical settings .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N,N-dimethyl-4-(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine | Similar pyrazine moiety; different substitution pattern | Moderate cytotoxicity; glucokinase activation |
| N,N-dimethyl-cyclohexanamine | Lacks pyrazine structure | Limited biological activity |
The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds.
Q & A
Q. What are the common synthetic routes for synthesizing N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step coupling reactions. A plausible route involves:
Etherification : Reacting 6-methylpyrazin-2-ol with a cyclohexan-1-amine derivative (e.g., 2-bromo-N,N-dimethylcyclohexan-1-amine) under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazinyl ether bond .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Key intermediates should be confirmed via LC-MS (e.g., m/z 198 [M + H]+ as seen in related cyclohexan-1-amine syntheses) .
Q. How can the purity and identity of the compound be verified post-synthesis?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS, comparing observed m/z with theoretical values (e.g., expected [M + H]+ for C₁₃H₂₀N₃O: ~234.2).
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions. For example, the pyrazine ring protons typically resonate at δ 8.2–8.5 ppm, while cyclohexane protons appear between δ 1.2–2.5 ppm .
- HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during ether bond formation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity but may require strict temperature control (60–80°C) to avoid decomposition .
- Catalysis : Add catalytic iodide (KI) to accelerate SN2 mechanisms in brominated precursors .
- Stoichiometry : Use a 1.2:1 molar ratio of 6-methylpyrazin-2-ol to the cyclohexan-1-amine derivative to drive the reaction to completion .
Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and adjust reaction time (typically 12–24 hrs) .
Q. What strategies resolve discrepancies in spectroscopic data during structural confirmation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Crystallography : If single crystals are obtained, use X-ray diffraction (SHELX software for refinement) to unambiguously assign stereochemistry and bond lengths .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to distinguish overlapping proton signals in complex regions (e.g., cyclohexane chair conformers) .
Q. How can in vitro assays evaluate the compound’s interaction with biological targets?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity against GPCRs or kinases using radioligand displacement (e.g., ³H-labeled antagonists) .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
- Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS to estimate half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
